molecular formula C17H17O3Si B14197421 CID 78068809

CID 78068809

Cat. No.: B14197421
M. Wt: 297.40 g/mol
InChI Key: OZQMKFMROQQGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C17H17O3Si

Molecular Weight

297.40 g/mol

InChI

InChI=1S/C17H17O3Si/c1-14(13-17(18)19-2)20-21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1,13H2,2H3

InChI Key

OZQMKFMROQQGAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78068809 involves multiple steps, including specific reaction conditions and reagents. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques is common to monitor the reaction progress and optimize yield.

Chemical Reactions Analysis

Types of Reactions

CID 78068809 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

CID 78068809 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.

Mechanism of Action

The mechanism of action of CID 78068809 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78068809 with structurally or functionally related compounds, based on inferred similarities from and :

Property This compound Betulin (CID 72326) Betulinic Acid (CID 64971) 3-O-Caffeoyl Betulin (CID 10153267) Oscillatoxin D (CID 101283546)
Molecular Class Likely triterpenoid derivative Lupane-type triterpenoid Lupane-type triterpenoid Betulin-caffeic acid conjugate Marine cyanobacterial toxin
Key Functional Groups Undefined (inferred hydroxyls) Hydroxyl groups at C3, C28 Carboxylic acid at C28 Caffeoyl ester at C3 Macrocyclic lactone, sulfate groups
Reported Activities Unspecified Anti-inflammatory, antitumor Antiviral, anticancer Enhanced solubility and bioactivity Cytotoxic, ion channel modulation
Structural Complexity Moderate Moderate Moderate High (hybrid structure) High (macrocyclic framework)
Research Applications Potential enzyme inhibitor Drug delivery, nanotechnology HIV-1 inhibitor, apoptosis Drug formulation optimization Marine toxin studies
Data Availability Limited Extensive Extensive Emerging Niche (marine pharmacology)

Key Findings from Comparative Analysis:

Structural Diversity :

  • Betulin derivatives (CIDs 72326, 64971, 10153267) share a lupane skeleton but differ in functionalization. For example, 3-O-caffeoyl betulin exhibits enhanced bioavailability due to its caffeic acid moiety, a feature absent in this compound .
  • Oscillatoxin D (CID 101283546) represents a structurally distinct class of macrocyclic toxins, highlighting the diversity of bioactive compounds indexed under PubChem .

Biological Activity :

  • Betulinic acid (CID 64971) demonstrates broad-spectrum antiviral and anticancer properties, whereas this compound’s activity remains uncharacterized in the provided literature.
  • Inhibitors like ginkgolic acid (CID 5469634) and irbesartan (CID 3749) in suggest that this compound may target similar enzymes (e.g., transporters or proteases), but direct mechanistic evidence is lacking .

Research Gaps: Unlike well-studied compounds such as betulinic acid, this compound lacks detailed pharmacokinetic or toxicity data.

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